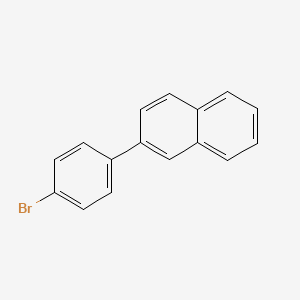

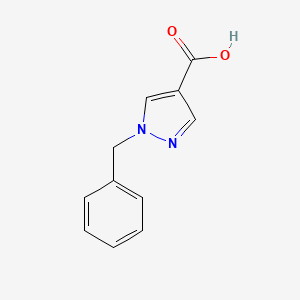

2-(3-Phenylpyrrolidin-1-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the preparation of Schiff bases derived from 2-(piperidin-4-yl)ethanamine, as described in paper . These bases were prepared in high yields, indicating an efficient synthetic route. Another synthesis approach is reported in paper , where 2-(Phenylthio)ethanamine was prepared from 2-phenylthio ethyl bromide using the Gabriel reaction, achieving an overall yield of about 61%. These methods suggest that the synthesis of "2-(3-Phenylpyrrolidin-1-yl)ethanamine" could potentially be achieved through similar synthetic strategies involving amine reactions with appropriate synthons.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For instance, the Schiff bases in paper were deduced by NMR, FTIR, UV-Vis, MS, and other physical measurements. The X-ray crystallography technique was used to confirm the structure of novel derivatives in papers and . These techniques could be applied to determine the molecular structure of "2-(3-Phenylpyrrolidin-1-yl)ethanamine" and to confirm its purity and identity.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "2-(3-Phenylpyrrolidin-1-yl)ethanamine". However, the synthesis of Schiff bases and the reaction involving chloroacetyl ferrocene suggest that the compound may also undergo similar reactions, such as nucleophilic substitution or condensation, to form more complex structures or to be used as an intermediate in pharmaceutical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. The Schiff bases showed good antioxidant activity , and the novel ferrocenyl derivatives displayed specific absorption and emission spectra . These findings indicate that "2-(3-Phenylpyrrolidin-1-yl)ethanamine" may also exhibit distinct physical and chemical properties that could be explored for potential applications in medicinal chemistry or material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 2-(3-Phenylpyrrolidin-1-yl)ethanamine derivatives have been explored for their synthesis and structural characterization. For example, studies have shown the successful synthesis of specific derivatives with confirmed structures through various spectroscopic techniques (Pejchal et al., 2015). These processes are fundamental for understanding the chemical properties and potential applications of these compounds.

Catalytic Activities

- Some derivatives of 2-(3-Phenylpyrrolidin-1-yl)ethanamine have been investigated for their catalytic properties. Research has indicated moderate catalytic activities in certain chemical reactions, such as asymmetric transfer hydrogenation of ketones (Kumah et al., 2019). These findings suggest potential applications in chemical synthesis and industrial processes.

Antimicrobial and Antifungal Activities

- Some studies have highlighted the antimicrobial and antifungal potential of compounds derived from 2-(3-Phenylpyrrolidin-1-yl)ethanamine. For instance, certain compounds have shown activity comparable to standard medicinal agents against a variety of bacterial and fungal strains (Kumbhare et al., 2013). This implies potential therapeutic applications in combating infections.

Ligand Synthesis and Metal Complex Formation

- 2-(3-Phenylpyrrolidin-1-yl)ethanamine has been utilized in the synthesis of ligands for metal complex formation. Research demonstrates its use in creating chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII, which maintain specific structures in solution (Canary et al., 1998). These complexes have potential applications in catalysis and material science.

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, which could potentially influence its absorption and distribution within the body .

Action Environment

It is known that the compound is stable at -20°c, suggesting that temperature could potentially influence its stability .

Eigenschaften

IUPAC Name |

2-(3-phenylpyrrolidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLXONWPLLPZGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424368 |

Source

|

| Record name | 2-(3-phenylpyrrolidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Phenylpyrrolidin-1-yl)ethanamine | |

CAS RN |

33304-29-9 |

Source

|

| Record name | 2-(3-phenylpyrrolidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)